molecular formula C12H18ClNO3 B14166113 8-Methoxy-2-ethylaminomethyl-1,4-benzodioxane hydrochloride CAS No. 100310-82-5

8-Methoxy-2-ethylaminomethyl-1,4-benzodioxane hydrochloride

Katalognummer: B14166113
CAS-Nummer: 100310-82-5
Molekulargewicht: 259.73 g/mol
InChI-Schlüssel: UTDJXCOOCIMTED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Methoxy-2-ethylaminomethyl-1,4-benzodioxane hydrochloride is a chemical compound that belongs to the class of benzodioxane derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The presence of the benzodioxane ring structure imparts unique chemical properties to this compound, making it a subject of interest for scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-2-ethylaminomethyl-1,4-benzodioxane hydrochloride typically involves the condensation of 3-methoxycatechol with ethyl 2,3-dibromopropionate, followed by the introduction of the ethylaminomethyl group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The final step involves the conversion of the free base to its hydrochloride salt form using hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

8-Methoxy-2-ethylaminomethyl-1,4-benzodioxane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The ethylaminomethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated benzodioxane derivative, while reduction of a nitro group can produce an amino-substituted benzodioxane.

Wissenschaftliche Forschungsanwendungen

8-Methoxy-2-ethylaminomethyl-1,4-benzodioxane hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 8-Methoxy-2-ethylaminomethyl-1,4-benzodioxane hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an α2-adrenoblocker, which can prevent the accumulation of oxidative stress biomarkers in brain tissue during ischemic conditions . This action helps mitigate the effects of hypoxia and protect brain tissue from damage.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8-Methoxy-2-ethylaminomethyl-1,4-benzodioxane hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzodioxane derivatives, it has shown promising results in reducing oxidative stress and protecting brain tissue, making it a potential candidate for therapeutic applications in ischemic disorders.

Eigenschaften

CAS-Nummer

100310-82-5

Molekularformel

C12H18ClNO3

Molekulargewicht

259.73 g/mol

IUPAC-Name

ethyl-[(5-methoxy-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]azanium;chloride

InChI

InChI=1S/C12H17NO3.ClH/c1-3-13-7-9-8-15-11-6-4-5-10(14-2)12(11)16-9;/h4-6,9,13H,3,7-8H2,1-2H3;1H

InChI-Schlüssel

UTDJXCOOCIMTED-UHFFFAOYSA-N

Kanonische SMILES

CC[NH2+]CC1COC2=C(O1)C(=CC=C2)OC.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.